

commercial suppliers of 3,5-Bis(trifluoromethyl)styrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)styrene

Cat. No.: B1333223

[Get Quote](#)

An In-depth Technical Guide to **3,5-Bis(trifluoromethyl)styrene** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Bis(trifluoromethyl)styrene**, a key building block in polymer chemistry and a significant precursor for the synthesis of biologically active molecules. This document details its commercial availability, physical and chemical properties, and provides insights into its applications, including detailed experimental protocols and its relevance in signaling pathways pertinent to drug discovery.

Commercial Availability and Properties

Several chemical suppliers offer **3,5-Bis(trifluoromethyl)styrene**, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from major commercial suppliers, providing a comparative overview of purity, available quantities, and key physical and chemical properties.

Table 1: Commercial Suppliers of **3,5-Bis(trifluoromethyl)styrene**

Supplier	Purity	Available Quantities	CAS Number	Molecular Formula
Thermo Scientific Chemicals	≥92.0% (GC), 96%	1 g, 5 g	349-59-7	C ₁₀ H ₆ F ₆
AOBChem	95%	250mg, 500mg, 1g, 5g, 10g, 25g, 100g	349-59-7	C ₁₀ H ₆ F ₆
Sigma-Aldrich (Ambeed, Inc.)	98%	Inquire	349-59-7	C ₁₀ H ₆ F ₆
Sigma-Aldrich (Apollo Scientific)	98%	Inquire	349-59-7	C ₁₀ H ₆ F ₆
ChemicalBook	98%	Inquire	349-59-7	C ₁₀ H ₆ F ₆

Table 2: Physical and Chemical Properties of **3,5-Bis(trifluoromethyl)styrene**

Property	Value
Appearance	Clear colorless to pale yellow liquid[1]
Molecular Weight	240.15 g/mol
Melting Point	7-8 °C[2]
Boiling Point	60 °C at 20 mm Hg[2]
Density	1.334 g/mL at 25 °C[2]
Refractive Index (n ₂₀ /D)	1.425[2]
Solubility	Sparingly soluble in water[2]
Storage Temperature	2-8°C, sealed in dry conditions[3]

Applications in Synthesis

3,5-Bis(trifluoromethyl)styrene is a versatile monomer and synthetic intermediate. Its primary applications lie in the synthesis of fluorinated polymers and as a precursor for various organic

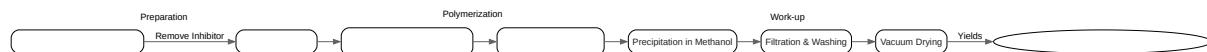
molecules, some of which exhibit significant biological activity.

Polymer Synthesis

3,5-Bis(trifluoromethyl)styrene can be readily polymerized via free-radical polymerization to yield poly(**3,5-bis(trifluoromethyl)styrene**). The trifluoromethyl groups impart unique properties to the resulting polymer, such as high thermal stability.

This protocol is a representative procedure for the free-radical polymerization of **3,5-Bis(trifluoromethyl)styrene** using Azobisisobutyronitrile (AIBN) as the initiator.

Materials:


- **3,5-Bis(trifluoromethyl)styrene** (inhibitor removed)
- Azobisisobutyronitrile (AIBN)
- Anhydrous toluene (or other suitable solvent)
- Methanol (for precipitation)
- Schlenk flask or similar reaction vessel
- Nitrogen or Argon source for inert atmosphere
- Magnetic stirrer and heating mantle/oil bath

Procedure:

- Monomer Purification: Remove the polymerization inhibitor from **3,5-Bis(trifluoromethyl)styrene** by passing it through a short column of activated basic alumina.
- Reaction Setup: In a dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the purified **3,5-Bis(trifluoromethyl)styrene** in anhydrous toluene. The monomer concentration can be varied, a typical starting point is a 1 M solution.

- Initiator Addition: Add AIBN to the solution. The initiator concentration is typically 0.1-1 mol% relative to the monomer.
- Polymerization: Heat the reaction mixture to 60-80 °C with vigorous stirring. The polymerization time can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.
- Polymer Precipitation: After the desired reaction time, cool the solution to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.
- Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues.
- Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for Free-Radical Polymerization

[Click to download full resolution via product page](#)

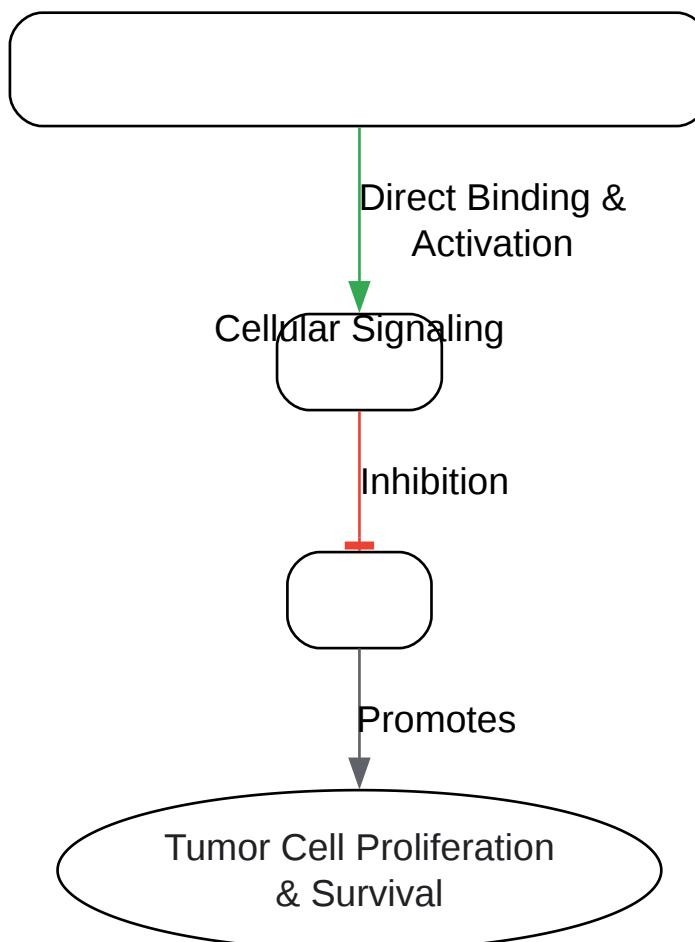
Caption: Workflow for the free-radical polymerization of **3,5-Bis(trifluoromethyl)styrene**.

Synthesis of Small Molecules

The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in several biologically active compounds. **3,5-Bis(trifluoromethyl)styrene** can serve as a starting material for the synthesis of such molecules. For instance, it is a precursor to 1-(3,5-bis-Trifluoromethyl-phenyl)-ethane-1,2-diol. While a detailed, peer-reviewed protocol for this specific conversion from the styrene is

not readily available, a general approach would involve the oxidation of the vinyl group to a diol, for example, using osmium tetroxide or through epoxidation followed by hydrolysis.

Relevance in Drug Discovery and Signaling Pathways


The 3,5-bis(trifluoromethyl)phenyl group is of significant interest in medicinal chemistry due to its ability to enhance the metabolic stability and cell permeability of drug candidates. While **3,5-bis(trifluoromethyl)styrene** itself is not directly implicated in signaling pathways, it is a crucial building block for synthesizing compounds that modulate these pathways.

Inhibition of Liver Tumor Growth via HNF 4 α /STAT3 Signaling Pathway

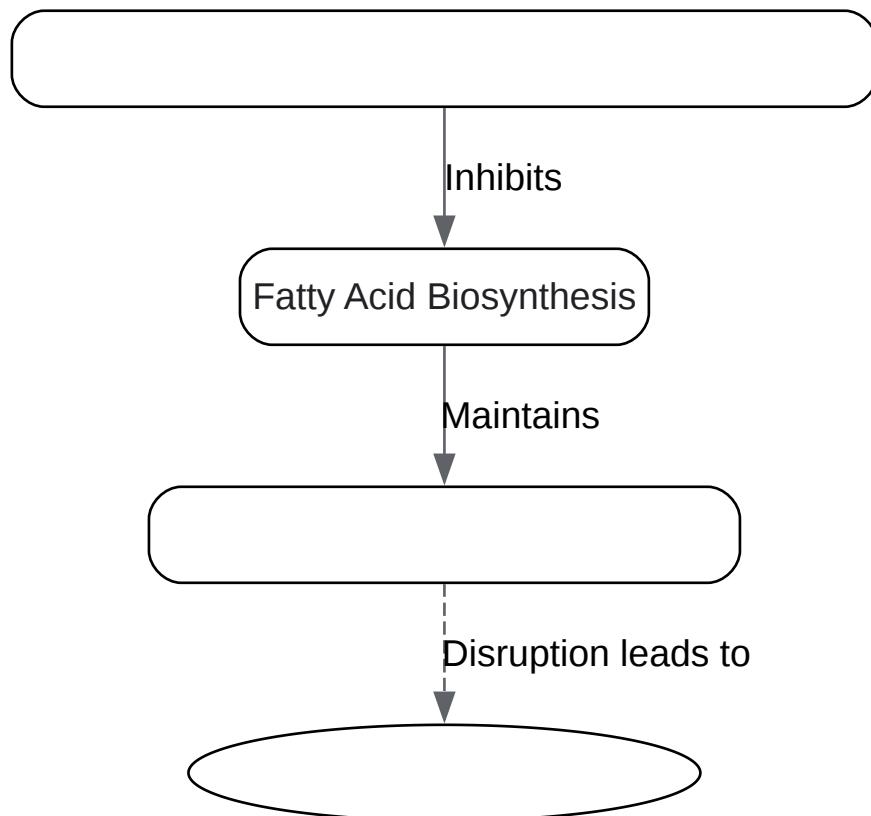
A novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronephtho[1,2-b]furan-2-carboxamide (NHDC), which incorporates the 3,5-bis(trifluoromethyl)phenyl moiety, has been shown to inhibit the growth of liver cancer cells.^[4]

Mechanism of Action: NHDC directly binds to the hydrophobic fatty acid ligand-binding site of Hepatocyte Nuclear Factor 4 alpha (HNF 4 α).^[4] This interaction enhances the expression and DNA binding activity of HNF 4 α . The activation of HNF 4 α leads to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.^[4] The inactivation of STAT3, a key regulator of cell proliferation and survival, ultimately induces apoptosis in liver cancer cells and prevents tumor growth.^[4]

Signaling Pathway Diagram: NHDC-mediated Inhibition of STAT3

[Click to download full resolution via product page](#)

Caption: NHDC inhibits the STAT3 signaling pathway by activating HNF 4 α .


Antibacterial Activity through Disruption of Fatty Acid Biosynthesis

Pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl substituent have been synthesized and demonstrated potent activity against drug-resistant bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[\[5\]](#)[\[6\]](#)[\[7\]](#)

Proposed Mechanism of Action: These compounds are believed to act as cell membrane-disrupting agents.[\[1\]](#) Mechanistic studies, including membrane permeability assays and CRISPRi, suggest that they likely inhibit fatty acid biosynthesis, a critical pathway for

maintaining the integrity of the bacterial cell membrane.^[1] This disruption leads to bacterial cell death.

Logical Relationship for Antibacterial Action

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antibacterial action for pyrazole derivatives.

Conclusion

3,5-Bis(trifluoromethyl)styrene is a commercially available and highly valuable chemical for both materials science and medicinal chemistry. Its utility in creating fluorinated polymers with desirable thermal properties is well-established. Furthermore, its incorporation into small molecules has led to the development of promising therapeutic candidates that modulate key signaling pathways involved in cancer and bacterial infections. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize **3,5-bis(trifluoromethyl)styrene** in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 3,5-BIS(TRIFLUOROMETHYL)STYRENE | 349-59-7 [chemicalbook.com]
- 3. 3,5-Bis(trifluoromethyl)styrene | 349-59-7 [sigmaaldrich.com]
- 4. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial suppliers of 3,5-Bis(trifluoromethyl)styrene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1333223#commercial-suppliers-of-3-5-bis-trifluoromethyl-styrene\]](https://www.benchchem.com/product/b1333223#commercial-suppliers-of-3-5-bis-trifluoromethyl-styrene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com